Lipophilicity Reduction vs. the 1,2,4‑Oxadiazole Isomer PSN‑375963
The 1,3,4‑oxadiazole isomer demonstrates substantially lower lipophilicity than the analogous 1,2,4‑oxadiazole. The target compound has a computed log P of 3.05 , whereas PSN‑375963 (4‑[5‑(4‑butylcyclohexyl)‑1,2,4‑oxadiazol‑3‑yl]pyridine) exhibits an XlogP of 4.6 [1]. This difference of approximately 1.5 log units translates to a >30‑fold difference in partition coefficient, aligning with the class‑level observation that 1,3,4‑oxadiazoles consistently show an order‑of‑magnitude lower log D relative to their 1,2,4‑matched pairs [2].
| Evidence Dimension | Lipophilicity (log P / XlogP) |
|---|---|
| Target Compound Data | cLogP = 3.05 (5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine) |
| Comparator Or Baseline | PSN-375963 (1,2,4-oxadiazole isomer): XlogP = 4.6 |
| Quantified Difference | Δ log P ≈ 1.55 (>30‑fold difference in partition coefficient) |
| Conditions | Computed values from Chemsrc (target) and Therapeutic Target Database (comparator) |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous target binding, phospholipidosis, and high metabolic clearance, making the 1,3,4‑isomer a cleaner chemical probe or lead scaffold.
- [1] Therapeutic Target Database (TTD). PSN-375963 Drug Information: XlogP 4.6. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
